5-(Aminomethyl)benzoxazole Hydrochloride
Description
Significance of Heterocyclic Compounds in Contemporary Organic and Materials Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry, biology, and materials science, distinguished by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comlongdom.orgbritannica.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties that differ significantly from their all-carbon counterparts. openaccessjournals.combritannica.com This structural feature is fundamental to the function of numerous essential biochemical molecules, including nucleic acids, vitamins, and antibiotics. britannica.com
In the realm of medicinal chemistry, heterocyclic structures form the backbone of a vast majority of pharmaceuticals. longdom.orgijarsct.co.in It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic moiety, highlighting their importance in modern drug design. Their diverse applications extend beyond medicine into agrochemicals, veterinary products, and industrial materials such as dyes, sanitizers, corrosion inhibitors, and copolymers. ijarsct.co.in The versatility of these compounds also allows chemists to create novel materials with customized properties, including conducting polymers and organic semiconductors. openaccessjournals.com The continuous exploration of heterocyclic chemistry is driven by the quest for new therapeutic agents and advanced materials. ijarsct.co.in
The Benzoxazole (B165842) Core as a Versatile Structural Motif
Among the vast family of heterocyclic compounds, the benzoxazole scaffold holds a prominent position. researchgate.net It consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, creating a bicyclic aromatic system. nih.govnih.gov This planar molecule is a favored motif for researchers and is utilized as a starting material for a wide array of synthetic transformations in drug discovery. researchgate.net The benzoxazole core is present in various natural products and has been incorporated into numerous synthetic molecules with significant biological and pharmacological activities. researchgate.netresearchgate.netderpharmachemica.com
The versatility of the benzoxazole ring allows for extensive functionalization, particularly at the 2- and 5-positions, which can significantly influence its biological potency. researchgate.netmdpi.com This structural adaptability has led to the development of benzoxazole derivatives with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral properties. researchgate.netresearchgate.netnih.gov The ability of the benzoxazole structure to interact effectively with biological targets makes it a privileged scaffold in medicinal chemistry. researchgate.net Its applications also extend to materials science, where benzoxazole derivatives are used as fluorescent whitening agents and in the development of organic electronics. researchgate.netjocpr.com
Positioning of 5-(Aminomethyl)benzoxazole Hydrochloride within Benzoxazole Research Contexts
This compound is a specific derivative of the benzoxazole scaffold. It is characterized by an aminomethyl group (-CH₂NH₂) attached to the 5-position of the benzoxazole core. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility, particularly in aqueous media, facilitating its use in subsequent chemical reactions.
This compound primarily serves as a key building block or intermediate in synthetic organic chemistry. The presence of the primary amine in the aminomethyl substituent provides a reactive site for a multitude of chemical transformations. This functional group allows for the facile introduction of diverse structural motifs through reactions such as acylation, alkylation, and condensation, enabling the synthesis of more complex molecules and libraries of compounds for biological screening.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2006277-35-4 | achemblock.com |
| Molecular Formula | C₈H₉ClN₂O | achemblock.com |
| Molecular Weight | 184.62 g/mol | achemblock.com |
| IUPAC Name | benzo[d]oxazol-5-ylmethanamine hydrochloride | achemblock.com |
Overview of Academic Research Domains Pertaining to Aminomethyl-Substituted Benzoxazoles
Research involving aminomethyl-substituted benzoxazoles, such as this compound, is primarily situated within the field of medicinal chemistry and drug discovery. The strategic placement of the aminomethyl group serves as a critical anchor point for synthetic elaboration to generate novel, biologically active agents.
The academic domains actively exploring these compounds include:
Anticancer Research: Many studies focus on synthesizing novel benzoxazole derivatives to evaluate their efficacy as anticancer agents. mdpi.comnih.gov The aminomethyl group can be modified to create compounds that interact with specific biological targets involved in cancer progression. researchgate.net
Antimicrobial Drug Development: The benzoxazole scaffold is known for its potent antibacterial and antifungal properties. nih.govnih.gov Researchers utilize aminomethyl-substituted precursors to synthesize new derivatives aimed at combating drug-resistant pathogens. nih.govnih.gov Studies have shown that modifications at the 5-position of the benzoxazole ring can significantly influence antimicrobial potency. mdpi.comnih.gov
Anti-inflammatory Agent Synthesis: The benzoxazole core is found in non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The aminomethyl functional group provides a synthetic handle to create new analogues with potentially improved anti-inflammatory activity. derpharmachemica.comresearchgate.net
Materials Science: While less common than in medicinal chemistry, the fluorescent properties of the benzoxazole skeleton mean that derivatives are sometimes explored for applications as sensors or probes. derpharmachemica.comjocpr.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-benzoxazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)10-5-11-8;/h1-3,5H,4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFNYVXKDFSDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)N=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Aminomethyl Benzoxazole Hydrochloride
Strategies for Benzoxazole (B165842) Ring Formation
The construction of the benzoxazole scaffold is a well-established area of heterocyclic chemistry, with numerous strategies developed to achieve this bicyclic system. These methods often begin with ortho-substituted phenolic precursors, which contain the requisite hydroxyl and amino groups in proximity for cyclization.
Cyclization Reactions Utilizing ortho-Substituted Phenolic Precursors
The most prevalent and direct route to the benzoxazole ring involves the cyclization of 2-aminophenols with a variety of reagents that provide the C2 carbon of the oxazole (B20620) ring. nih.govijpbs.com
A classic and robust method for benzoxazole synthesis is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative under acidic conditions. The acid catalyst facilitates both the initial amide formation and the subsequent dehydrative cyclization. Polyphosphoric acid (PPA) is a frequently employed reagent that serves as both the catalyst and a powerful dehydrating agent, often requiring elevated temperatures to drive the reaction to completion. ijpbs.com Other Brønsted acids and Lewis acids have also been utilized to promote this transformation. nih.gov The reaction initially forms an o-hydroxy anilide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazole ring.
Table 1: Examples of Acid-Catalyzed Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Reference |
| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA), 150-220°C | 2-Phenylbenzoxazole (B188899) | ijpbs.com |
| 2-Amino-4-chlorophenol | 4-Methoxybenzoic Acid | PPA, Heat | 5-Chloro-2-(4-methoxyphenyl)benzoxazole | ijpbs.com |
| 2-Aminophenol | Various Aldehydes | Brønsted Acidic Ionic Liquid, 130°C | 2-Substituted benzoxazoles | nih.gov |
The benzoxazole ring can also be formed through the cyclodehydration of pre-formed o-hydroxyanilides (amides derived from 2-aminophenol). While direct, uncatalyzed thermal cyclodehydration requires harsh conditions and is not commonly employed, the transformation is efficiently achieved using activating agents or catalysts. Reagents like triflic anhydride (B1165640) (Tf₂O) can activate the amide carbonyl, promoting a cascade of nucleophilic addition and intramolecular cyclization. nih.gov This method proceeds under milder conditions compared to purely thermal approaches and highlights the necessity of amide activation for efficient cyclization.
Transition Metal-Catalyzed Approaches to Benzoxazole Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct heterocyclic rings with high efficiency and atom economy. Several methods utilize metals like copper, palladium, iron, and ruthenium to catalyze the formation of the benzoxazole scaffold. ijpbs.comorganic-chemistry.org These reactions can proceed through various mechanisms, including intramolecular C-O bond formation via oxidative C-H activation or domino reactions that combine multiple steps in a single pot. For instance, copper-catalyzed intramolecular O-arylation of 2-haloanilides is an effective route. organic-chemistry.org Another approach involves the palladium-mediated oxidative cyclization of anilides, where the catalyst facilitates the crucial C-H activation step leading to ring closure. jocpr.com
Table 2: Transition Metal-Catalyzed Benzoxazole Syntheses
| Starting Material | Catalyst System | Reaction Type | Product | Reference |
| 2-Bromoanilides | CuI / 1,10-phenanthroline | Domino Acylation/Annulation | 2-Substituted benzoxazoles | organic-chemistry.org |
| o-Nitrophenols and Benzaldehydes | Sulfur / DABCO (Metal-free) | Reductive Coupling/Annulation | 2-Arylbenzoxazoles | organic-chemistry.org |
| 2-Aminophenol and Alcohols | Ruthenium Complex | Acceptorless Dehydrogenative Coupling | 2-Substituted benzoxazoles | ijpbs.com |
Electrochemical Routes for Benzoxazole Scaffolds
Electrosynthesis offers a green and sustainable alternative to traditional chemical methods, as it often avoids the need for stoichiometric chemical oxidants or catalysts. researchgate.net The synthesis of benzoxazoles can be achieved electrochemically through the oxidative cyclization of anilides or by the reaction of 2-aminophenols with aldehydes. researchgate.net In a typical setup, a constant current is applied to a solution containing the precursors and an electrolyte, initiating an oxidative cascade that leads to the formation of the benzoxazole ring. This method is noted for its operational simplicity, mild reaction conditions, and good tolerance of various functional groups.
Introduction of the Aminomethyl Moiety at the 5-Position
The synthesis of the target compound, 5-(Aminomethyl)benzoxazole, requires a specific functional group to be present at the 5-position of the benzoxazole ring. Direct functionalization at this position on a pre-formed benzoxazole can be challenging. Therefore, a more common and reliable strategy involves carrying a precursor functional group through the ring-forming reaction, which is later converted to the desired aminomethyl group.
A highly effective precursor for the aminomethyl group is the nitrile (cyano) group (-C≡N). The synthetic strategy thus involves two key steps:
Synthesis of Benzoxazole-5-carbonitrile : This intermediate is prepared by the cyclization of a substituted precursor, 2-amino-4-cyanophenol. This starting material can be condensed with a reagent that provides the C2 carbon, such as triethyl orthoformate under acidic catalysis, to form the benzoxazole ring while retaining the cyano group at the 5-position.
Reduction of the Nitrile : The nitrile group of Benzoxazole-5-carbonitrile is then reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using hydrogen gas with a metal catalyst such as Raney Nickel or Palladium on carbon.
The final step in the synthesis is the formation of the hydrochloride salt, which is accomplished by treating the resulting 5-(aminomethyl)benzoxazole base with a solution of hydrochloric acid (HCl), typically in an organic solvent like ethanol (B145695) or diethyl ether, to precipitate the stable and crystalline salt.
Direct Functionalization and Substitution Techniques
Direct C-H functionalization of the benzoxazole core represents an atom-economical approach to introduce substituents. This strategy avoids the need for pre-functionalized substrates by directly activating a carbon-hydrogen bond on the benzene (B151609) ring portion of the molecule. Palladium-catalyzed direct arylation at the C5-position of azole compounds has been reported, demonstrating the feasibility of functionalizing this specific location on the heterocyclic system. nih.gov
However, the direct introduction of an aminomethyl group onto the C5 position of an unsubstituted benzoxazole ring is challenging. The benzene ring of benzoxazole is not highly activated towards electrophilic substitution reactions, which are typical for aminomethylation. Methodologies like palladium-catalyzed C-H activation often require specific directing groups or are optimized for introducing aryl or alkyl groups rather than aminomethyl moieties. nih.govnih.govresearchgate.net Consequently, while direct functionalization is a modern and powerful tool in organic synthesis, its application for the direct C-H aminomethylation of the benzoxazole C5-position is not a commonly reported or straightforward pathway.
Post-Cyclization Aminomethylation via Mannich Reactions
The Mannich reaction is a classic three-component condensation reaction that introduces an aminomethyl group onto a compound containing an active hydrogen atom. oarjbp.comwikipedia.org This reaction, in principle, could be applied to a pre-formed benzoxazole molecule to install the 5-(aminomethyl) group.
The general mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from an amine and formaldehyde (B43269). wikipedia.orgyoutube.com A nucleophilic carbon atom from the substrate then attacks this iminium ion, resulting in the aminomethylated product.
While the Mannich reaction is highly effective for electron-rich aromatic compounds like phenols or heterocycles such as indoles and pyrroles, the benzene portion of the benzoxazole ring is comparatively electron-neutral. Electrophilic aromatic substitution on the benzoxazole ring typically requires forcing conditions and may lead to a mixture of products. There are reports of Mannich reactions being successfully performed on benzoxazole derivatives, such as 6-acyl-2-oxo-3H-benzoxazoles or 2(3H)-benzoxazolones, where the reaction occurs at the nitrogen atom of the oxazole ring rather than the benzene ring. researchgate.netechemi.com Direct aminomethylation at the C5 position of the benzoxazole carbocyclic ring via a Mannich reaction is not a well-documented synthetic route, likely due to the low nucleophilicity of the target position.
In a typical Mannich reaction, formaldehyde is the most commonly used aldehyde due to its high reactivity and lack of enolizable protons. oarjbp.comyoutube.com It readily reacts with a primary or secondary amine to form the corresponding iminium salt, which serves as the key electrophile. wikipedia.org A variety of amines can be employed, allowing for the introduction of diverse aminomethyl groups. For the synthesis of a primary aminomethyl group, as in 5-(aminomethyl)benzoxazole, a protected form of ammonia (B1221849) or a reagent equivalent is typically required, followed by a deprotection step. The reaction is generally carried out in a protic solvent and can be catalyzed by either acid or base. oarjbp.com
Table 1: Typical Reagents in Mannich Reactions
| Component | Example Reagents | Role in Reaction |
| Substrate | Phenols, Ketones, Indoles | Provides the active hydrogen (nucleophile) |
| Aldehyde | Formaldehyde, Paraformaldehyde | Forms the methylene (B1212753) bridge |
| Amine | Dimethylamine, Piperidine, Aniline | Forms the iminium ion (electrophile) |
| Catalyst | HCl, NaOH | Acid or base catalysis |
Precursor-Based Synthesis and Derivatization
The most established and versatile route to 5-(Aminomethyl)benzoxazole involves a precursor-based strategy. This approach focuses on constructing the benzoxazole ring from a 2-aminophenol derivative that already contains the desired substituent, or a precursor to it, at the correct position. nih.gov A common strategy involves the cyclization of a 4-substituted-2-aminophenol.
A logical and frequently employed synthetic pathway begins with 2-amino-4-nitrophenol. This starting material can be condensed with a one-carbon synthon, such as formic acid or its derivatives, to form the benzoxazole ring system, yielding 5-nitrobenzoxazole (B1301649). The nitro group at the C5 position then serves as a precursor to the aminomethyl group. The nitro group is first reduced to an amino group (to form 5-aminobenzoxazole), which can then be further converted to the target aminomethyl functionality through various established methods.
Alternatively, one could start with 4-cyano-2-aminophenol. Cyclization would yield 5-cyanobenzoxazole. The cyano group can then be directly reduced to the aminomethyl group. This latter approach is often more direct.
Synthetic Scheme Example (Nitro-Precursor Route):
Cyclization: 2-Amino-4-nitrophenol reacts with a formic acid equivalent (e.g., triethyl orthoformate) under acidic conditions to yield 5-nitrobenzoxazole. A patent describes the cyclization of an ester intermediate derived from 2-amino-4-nitrophenolate (B8740430) to give 2-(nitrophenyl)-5-nitrobenzoxazole, which is then reduced. google.com
Reduction: The resulting 5-nitrobenzoxazole is subjected to reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method to reduce the nitro group to a primary amine, yielding 5-aminobenzoxazole. google.com
Conversion to Aminomethyl: The 5-amino group can be converted to the 5-aminomethyl group through a multi-step sequence, for example, via diazotization followed by cyanation (Sandmeyer reaction) to give 5-cyanobenzoxazole, and subsequent reduction of the cyano group.
Reduction of Cyano Group: The reduction of a nitrile (cyano group) to a primary amine is a standard transformation. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions can effectively achieve this conversion from 5-cyanobenzoxazole to 5-(aminomethyl)benzoxazole.
Table 2: Key Intermediates in Precursor-Based Synthesis
| Precursor Intermediate | Subsequent Transformation | Target Functional Group |
| 5-Nitrobenzoxazole | Reduction | 5-Aminobenzoxazole |
| 5-Cyanobenzoxazole | Reduction | 5-(Aminomethyl)benzoxazole |
| 5-Carboxybenzoxazole | Conversion to amide, then reduction | 5-(Aminomethyl)benzoxazole |
The key starting material for precursor-based synthesis is a substituted 2-aminophenol. These precursors can sometimes be accessed via the hydrolysis of other heterocyclic systems. For instance, benzoxazinones can undergo hydrolysis to yield 2-aminophenol derivatives. This strategy could potentially be applied to create a 2-aminophenol with a latent aminomethyl group at the 4-position. However, this is generally a less direct route compared to the nitration of a substituted phenol (B47542) followed by reduction.
Hydrochloride Salt Formation and Purification Strategies
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 5-(aminomethyl)benzoxazole, dissolved in a suitable organic solvent, with hydrochloric acid. The HCl can be introduced as a gas, as an aqueous solution, or as a solution in an organic solvent like dioxane or isopropanol. echemi.comnih.gov The addition of acid protonates the basic primary amine, leading to the precipitation of the hydrochloride salt.
General Procedure for Salt Formation:
The purified 5-(aminomethyl)benzoxazole free base is dissolved in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, ethanol, or diethyl ether. echemi.comresearchgate.net
A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane) or gaseous HCl is added to the solution of the amine, often with cooling. nih.gov
The precipitated 5-(Aminomethyl)benzoxazole Hydrochloride is collected by filtration.
Purification of the final salt is crucial. Recrystallization is a common method. The crude salt is dissolved in a minimal amount of a hot solvent (like ethanol or a methanol/ether mixture) and allowed to cool slowly, causing pure crystals to form. researchgate.net If inorganic salts are present as impurities from an aqueous workup, the free base can be regenerated by treatment with a base, extracted into an organic solvent, dried, and then re-precipitated as the hydrochloride salt using anhydrous HCl. echemi.comgoogle.com Washing the filtered salt with a non-polar solvent like diethyl ether can help remove residual organic impurities. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 5 Aminomethyl Benzoxazole Hydrochloride
Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Core (e.g., at C-5 and C-6 positions)
The benzoxazole ring is an aromatic heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The outcome of such reactions on the 5-(Aminomethyl)benzoxazole Hydrochloride molecule is directed by the combined influence of the fused oxazole (B20620) ring and the protonated aminomethyl group (-CH₂NH₃⁺).
The oxazole portion of the heterocycle deactivates the benzene (B151609) ring towards electrophilic attack due to the electronegativity of the nitrogen and oxygen atoms. However, the lone pair of electrons on the oxygen atom can be donated through resonance, directing incoming electrophiles to the ortho and para positions relative to it (C-7 and C-5). Conversely, the nitrogen atom's electron-withdrawing inductive effect is significant.
Crucially, the aminomethyl group in its hydrochloride salt form (-CH₂NH₃⁺) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. libretexts.org This effect significantly reduces the electron density of the benzene ring, making electrophilic substitution more difficult. Given its position at C-5, it would direct incoming electrophiles primarily to the C-7 position and, to a lesser extent, to a position on the other ring if reactivity allowed. The interplay between the directing effects of the heterocyclic system and the deactivating substituent makes predicting the precise substitution pattern complex. Generally, harsh reaction conditions are required to achieve electrophilic substitution on such deactivated rings. masterorganicchemistry.com
Nucleophilic Reactions Involving the Aminomethyl Group
The aminomethyl group is a primary amine, which typically possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. chemguide.co.uk However, in this compound, this amine is protonated to form an ammonium (B1175870) salt (R-NH₃⁺ Cl⁻). quora.comreddit.com This protonation eliminates the lone pair, rendering the group non-nucleophilic.
To engage in nucleophilic reactions, the free amine must be liberated from its salt form, a process typically achieved by treatment with a base. Once deprotonated, the resulting free amine, 5-(aminomethyl)benzoxazole, can participate in a variety of characteristic nucleophilic reactions. ncert.nic.in
Alkylation: The primary amine can react with alkyl halides in an Sₙ2 reaction to form secondary and tertiary amines, and eventually quaternary ammonium salts. libretexts.org This process, known as ammonolysis of alkyl halides, involves the cleavage of the carbon-halogen bond by the amine nucleophile. ncert.nic.in
Acylation: Reaction with acid chlorides or acid anhydrides leads to the formation of amides. ncert.nic.inlibretexts.org This acylation reaction is a nucleophilic substitution where a hydrogen atom of the -NH₂ group is replaced by an acyl group (R-C=O). The reaction is often carried out in the presence of a stronger base, like pyridine, to neutralize the HCl byproduct and drive the equilibrium forward. ncert.nic.in
These reactions are fundamental in synthetic chemistry for modifying the structure and properties of the parent compound. chemguide.co.uk
Ring Opening and Degradation Pathways of the Benzoxazole System
The benzoxazole ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or bases. ethernet.edu.et The stability of the ring is lower than that of analogous benzimidazoles or benzothiazoles in aqueous conditions. researchgate.net
Hydrolysis is a common degradation pathway. Acid-catalyzed ring opening can occur via protonation of the ring nitrogen, which makes the C2 carbon more electrophilic and susceptible to attack by a nucleophile like water. This typically leads to cleavage of the O-C2 bond, resulting in the formation of a 2-aminophenol (B121084) derivative. researchgate.net Studies on 2-phenylbenzoxazole (B188899) have shown that hydrolysis yields products of C–O fission. researchgate.net Similarly, catalyzed cascade reactions can induce a ring-opening and subsequent ring-closure process to form different heterocyclic scaffolds, such as 1,4-benzoxazines. rsc.org
Degradation can also be initiated by oxidative processes. Photocatalytic degradation, for instance, can break down the benzoxazole structure through the action of highly reactive species like hydroxyl radicals. mdpi.com These radicals can attack the aromatic system, leading to hydroxylation and eventual ring cleavage of both the benzene and oxazole portions of the molecule. rsc.org
Tautomerism and Conformational Dynamics of the Aminomethyl Group
Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a known phenomenon in heterocyclic chemistry. numberanalytics.comresearchgate.net While amino-imino tautomerism can occur in some heterocyclic amines, for 5-(aminomethyl)benzoxazole, the aminomethyl group is attached via a saturated carbon, making this type of tautomerism unlikely for the side chain itself. mdpi.com
The more relevant dynamic process for the aminomethyl group is its conformational flexibility. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. lumenlearning.com For the -CH₂-NH₂ side chain (in the free base form), rotation can occur around the C5-CH₂ bond and the CH₂-NH₂ bond.
Rotation around C5-CH₂: This rotation will alter the spatial relationship between the aminomethyl group and the benzoxazole ring. The energetic barriers to rotation are influenced by steric interactions between the hydrogen atoms on the methylene (B1212753) bridge and the atoms of the aromatic ring.
Rotation around CH₂-NH₂: This leads to different rotamers, such as staggered and eclipsed conformations. The staggered conformations are generally more stable due to minimized steric hindrance. lumenlearning.com
Computational studies on similar flexible molecules show that stability is governed by a balance of non-covalent and steric interactions. frontiersin.org Intramolecular hydrogen bonding, though less likely in the hydrochloride salt, could play a role in stabilizing certain conformations in the free base form.
Investigation of Reaction Intermediates and Transition States
Chemical transformations proceed through high-energy, short-lived species known as transition states, and may involve more stable, but still transient, reaction intermediates. masterorganicchemistry.comyoutube.com
Electrophilic Aromatic Substitution: The key intermediate in EAS is a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. The transition state leading to this intermediate is the highest energy point on the reaction coordinate.
Nucleophilic Reactions of the Amine: In reactions like alkylation or acylation, the reaction proceeds through a transition state where the new bond between the nitrogen nucleophile and the electrophilic carbon is partially formed, and the bond to the leaving group is partially broken. masterorganicchemistry.com For example, in an Sₙ2 reaction, this involves a pentacoordinate carbon in the transition state.
Ring Opening: The mechanism of acid-catalyzed ring opening likely involves a protonated benzoxazole intermediate. The subsequent attack by a nucleophile would proceed through a tetrahedral intermediate before the ring cleaves.
Elimination Reactions: In base-induced elimination reactions that could potentially occur on derivatives of this compound, the E2 transition state is complex, involving the partial breaking of C-H and C-X bonds and the partial formation of a C=C double bond. libretexts.orgunl.edu
Understanding these transient species is crucial for elucidating reaction mechanisms and predicting reactivity. youtube.com
Role of Hydrochloric Acid in Reaction Catalysis and Mechanism
Hydrochloric acid is integral to the specified compound, forming the hydrochloride salt with the basic aminomethyl group. quora.com This has several significant consequences for the molecule's reactivity.
Deactivation of Nucleophilicity: As previously noted, the protonation of the amine to form R-CH₂NH₃⁺ completely quenches its nucleophilic character by engaging the nitrogen's lone pair of electrons in a bond with a proton. quora.comyoutube.com This prevents the amine from participating in alkylation or acylation reactions unless a base is added to liberate the free amine.
Modification of Electronic Effects: The transformation of the -CH₂NH₂ group into -CH₂NH₃⁺ converts it from a weakly activating/deactivating group into a potent electron-withdrawing group. This significantly deactivates the aromatic ring towards electrophilic attack and changes its directing effect to meta.
Acid Catalysis: In solution, the hydrochloric acid can act as a source of protons (H⁺), functioning as an acid catalyst. eurekalert.orgresearchgate.net This is particularly relevant for reactions such as the hydrolysis and ring-opening of the benzoxazole core. Protonation of the heterocyclic nitrogen atom makes the ring more susceptible to nucleophilic attack, thereby facilitating its cleavage. ethernet.edu.et
Therefore, the presence of hydrochloric acid is not merely for salt formation; it fundamentally alters the electronic landscape and reactivity of the entire molecule, influencing reaction pathways and mechanisms.
Coordination Chemistry and Ligand Applications of 5 Aminomethyl Benzoxazole Hydrochloride
Modes of Metal Coordination via Nitrogen and Oxygen Centers
While specific studies on the coordination modes of 5-(aminomethyl)benzoxazole hydrochloride are not extensively documented in publicly available research, the coordination behavior can be inferred from related benzoxazole (B165842) structures. Benzoxazole derivatives typically coordinate to metal ions through the nitrogen atom of the oxazole (B20620) ring. researchgate.net The presence of the aminomethyl group at the 5-position introduces an additional potential coordination site.
The coordination of metal ions to 5-(aminomethyl)benzoxazole would likely involve:
Monodentate Coordination: Primarily through the benzoxazole nitrogen atom. researchgate.net
Bidentate Coordination: Involving both the benzoxazole nitrogen and the nitrogen of the aminomethyl group, forming a stable chelate ring. The hydrochloride form would likely require deprotonation of the aminomethyl group to enable coordination.
The oxygen atom in the benzoxazole ring is generally considered to be a poor coordinator due to its lower basicity compared to the nitrogen atom. However, in certain contexts, it could potentially engage in weaker interactions with hard metal ions.
Synthesis and Characterization of Metal Complexes (e.g., with Pd, Cu, Mo, W, Al)
The synthesis of metal complexes with this compound would be expected to follow standard procedures for the formation of coordination compounds. While specific examples with this particular ligand are not readily found in the literature, the synthesis of complexes with other benzoxazole derivatives provides a general framework. For instance, palladium(II) and copper(II) complexes of various 2-substituted benzoxazoles have been synthesized and characterized. nih.gov
General Synthetic Approach: A typical synthesis would involve the reaction of the deprotonated 5-(aminomethyl)benzoxazole ligand (obtained by treating the hydrochloride salt with a base) with a suitable metal salt (e.g., PdCl₂, Cu(OAc)₂, MoCl₅, WCl₆, AlCl₃) in an appropriate solvent.
Characterization Techniques: The resulting metal complexes would be characterized using a range of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the stoichiometry of the complexes.
While detailed research findings for this compound complexes are not available, the table below provides a hypothetical summary of expected characterization data based on known benzoxazole complexes.
| Metal (M) | Potential Complex Formula | Expected Coordination Geometry | Key Spectroscopic Features (Hypothetical) |
| Pd(II) | [Pd(L)₂Cl₂] or [Pd(L-H)₂] | Square Planar | Shift in C=N stretch in IR; distinct ¹H NMR signals for aromatic and aminomethyl protons. |
| Cu(II) | [Cu(L)₂Cl₂] or [Cu(L-H)₂] | Tetrahedral or Square Planar | Broadening of NMR signals due to paramagnetism; characteristic d-d transitions in UV-Vis. |
| Mo(V/VI) | [Mo(L)Cl₅] or [MoO₂(L-H)₂] | Octahedral | Characteristic Mo=O stretching bands in IR for oxo-molybdenum complexes. |
| W(V/VI) | [W(L)Cl₅] or [WO₂(L-H)₂] | Octahedral | Similar to Molybdenum complexes, with characteristic W=O bands in IR. |
| Al(III) | [Al(L-H)₃] | Octahedral | Sharp ¹H and ¹³C NMR signals consistent with a diamagnetic complex. |
| L = 5-(aminomethyl)benzoxazole, L-H = deprotonated 5-(aminomethyl)benzoxazole |
Design of Chiral Auxiliaries and Receptors for Asymmetric Reactions and Racemic Mixture Resolution
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the use of this compound as a chiral auxiliary has not been specifically reported, its structural features suggest potential in this area if resolved into its enantiomers. The presence of a chiral center, which could be introduced at the aminomethyl group, would be a prerequisite for its application as a chiral auxiliary.
Should a chiral version of 5-(aminomethyl)benzoxazole be developed, it could be employed in various asymmetric transformations, such as:
Asymmetric Alkylation: The chiral ligand could be attached to a carbonyl compound to direct the stereoselective addition of an alkyl group.
Asymmetric Aldol Reactions: Directing the stereoselective formation of new carbon-carbon bonds.
Asymmetric Diels-Alder Reactions: Controlling the stereochemistry of the resulting cyclic products.
The benzoxazole moiety could also be incorporated into the design of chiral receptors for the resolution of racemic mixtures, where the chiral receptor would selectively bind to one enantiomer of a racemic compound, allowing for their separation. However, without specific examples in the literature, this remains a theoretical application.
Catalytic Applications in Organic Transformations
The application of benzoxazole derivatives in catalysis is an active area of research. nih.gov Metal complexes of these ligands have shown promise in both homogeneous and heterogeneous catalytic systems.
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of 5-(aminomethyl)benzoxazole could potentially catalyze a variety of organic transformations. The catalytic activity would be influenced by the nature of the metal center and the coordination environment provided by the ligand.
Potential applications in homogeneous catalysis include:
Cross-Coupling Reactions: Palladium complexes of benzoxazole-containing ligands are known to be effective catalysts for reactions such as Suzuki and Heck couplings. nih.gov
C-H Amination: Copper-catalyzed C-H amination of benzoxazoles has been reported, demonstrating the potential for these systems in C-N bond formation. beilstein-journals.orgnih.gov
Oxidation Reactions: Metal complexes of benzoxazole derivatives can act as catalysts for the oxidation of various organic substrates.
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. This compound could be immobilized on a solid support to create a heterogeneous catalyst. mdpi.com The aminomethyl group provides a convenient handle for covalent attachment to supports such as silica (B1680970), polymers, or magnetic nanoparticles. researchgate.net
Immobilization Strategies:
Covalent Attachment: The amino group can be reacted with a functionalized solid support to form a stable covalent bond.
Ionic Interaction: The hydrochloride salt could be immobilized through ionic exchange with a charged support material.
These immobilized catalysts could then be used in various organic reactions, offering the advantages of easy recovery and reuse. For example, copper catalysts supported on aminated silica have been used for the C-H amination of benzoxazoles. beilstein-journals.orgnih.gov
Advanced Material Science Applications of 5 Aminomethyl Benzoxazole Hydrochloride Derivatives
Integration into Fluorescent and Luminescent Materials
The benzoxazole (B165842) moiety is a well-established fluorophore, and its derivatives are widely recognized for their promising photoluminescent properties. periodikos.com.br These compounds are attractive for various applications due to their strong fluorescence, broad spectral range, and high photostability. periodikos.com.br The introduction of an aminomethyl group can further modulate these properties, making 5-(Aminomethyl)benzoxazole derivatives highly suitable for use in advanced fluorescent materials, such as whitening dyes.
Benzoxazole derivatives function as fluorescent whitening agents, or optical brighteners, by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This process counteracts any yellowish cast in a material, resulting in a whiter and brighter appearance. The efficiency of this process depends on the molecular structure, which influences the absorption and emission wavelengths as well as the fluorescence quantum yield. For instance, novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles have been shown to exhibit strong blue and green fluorescence. consensus.app Similarly, certain 2-aryl-perfluorobenzoxazole derivatives have demonstrated exceptionally high fluorescence quantum yields, reaching up to 99%. rsc.org
The aminomethyl group (-CH₂NH₂) on the benzoxazole ring can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light. It can influence the electronic transitions within the molecule, potentially shifting the fluorescence emission to different wavelengths and enhancing the quantum efficiency. This tunability is critical for developing specialized dyes for polymers, textiles, and coatings.
Table 1: Examples of Benzoxazole-Based Fluorescent Materials and Their Properties
| Compound Class | Key Structural Feature | Observed Fluorescence | Potential Application |
| 2-(2-aminofluorophenyl)benzoxazoles | Amino and fluorine substituents | Blue and green fluorescence | Fluorescent probes |
| 2-Aryl-perfluorobenzoxazoles | Perfluorinated ring system | High quantum yield (up to 99%) | Materials chemistry applications |
| Triphenylamine-based benzoxazoles | Triphenylamine donor group | Piezofluorochromism (fluorescence changes with pressure) | Mechano-sensors |
| 2-Aminobenzoxazole Probes | Rhodamine-functionalized | Strong fluorescence emission upon ion binding | Chemical sensors |
Development of Photochromic Systems
Photochromic materials exhibit a reversible change in color upon exposure to light. While direct applications of 5-(Aminomethyl)benzoxazole Hydrochloride in photochromic systems are not extensively documented, the benzoxazole scaffold has been incorporated into related stimuli-responsive materials. For example, a triphenylamine-based benzoxazole derivative has been shown to exhibit piezofluorochromism, where its fluorescence properties change under mechanical pressure. nih.gov This demonstrates the potential of the benzoxazole core to be part of molecules that respond to external stimuli.
The development of photochromic systems based on 5-(aminomethyl)benzoxazole would likely involve its conjugation with known photochromic units, such as spiropyrans or diarylethenes. In such a system, the benzoxazole moiety could serve multiple roles:
A Fluorescent Reporter: The inherent fluorescence of the benzoxazole unit could be switched "on" or "off" by the photochromic transformation of the attached unit, creating a high-contrast photoswitchable fluorescent system.
A Structural Scaffold: Its rigid structure can provide a stable framework for holding the photochromic components in a desired orientation.
An Electronic Modulator: The electron-donating or -withdrawing nature of the benzoxazole derivative can influence the energy levels of the photochromic unit, thereby tuning its switching wavelengths and stability.
Further research is needed to explore these possibilities and synthesize novel photochromic materials incorporating the 5-(aminomethyl)benzoxazole structure.
Construction of Artificial Receptors and Supramolecular Assemblies
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. rsc.org Derivatives of 5-(Aminomethyl)benzoxazole are excellent candidates for constructing artificial receptors and self-assembling systems due to the specific interaction capabilities of their structure.
The key features that enable their use in supramolecular chemistry are:
Hydrogen Bonding: The primary amine of the aminomethyl group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole (B20620) ring are hydrogen bond acceptors. These sites can direct the assembly of molecules into predictable, ordered structures like chains, sheets, or complex three-dimensional networks.
π-π Stacking: The planar, aromatic benzoxazole ring system can participate in π-π stacking interactions with other aromatic molecules. This interaction is crucial for the formation of stable, stacked assemblies.
Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands, coordinating to metal ions to form metallo-supramolecular structures.
These non-covalent interactions allow 5-(aminomethyl)benzoxazole derivatives to function as building blocks (syntons) for artificial receptors designed to selectively bind specific guest molecules or ions. For instance, the hydrogen bonding capabilities of the aminomethyl group could be harnessed to create a binding pocket for anions or polar molecules. The benzoxazole structure has been successfully used in fluorescent probes for DNA, where it binds to the nucleic acid via non-covalent interactions and signals the event through enhanced fluorescence. periodikos.com.br This principle can be extended to create sensors for various biologically or environmentally important targets.
Applications in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a major technology in displays and solid-state lighting. rsc.org The performance of an OLED is highly dependent on the organic materials used in its emissive layer. By analogy with related compounds, derivatives of 5-(Aminomethyl)benzoxazole hold significant potential for use in OLEDs, particularly as ligands in highly efficient phosphorescent emitters.
Phosphorescent OLEDs (PHOLEDs) utilize organometallic complexes containing heavy metals like iridium(III) or platinum(II) to achieve near-100% internal quantum efficiency. researchgate.net The ligands surrounding the metal center play a critical role in tuning the emission color, stability, and efficiency of the device. schanzelab.org Nitrogen-containing heterocyclic compounds are widely used as ligands in these complexes. researchgate.netrsc.org
The 5-(Aminomethyl)benzoxazole structure can be used as a ligand in several ways:
As a Cyclometalating Ligand: The benzoxazole ring can be directly bonded to the metal center through a carbon-metal bond and coordinated through the nitrogen atom.
As an Ancillary Ligand: It can be used to complete the coordination sphere of the metal complex, helping to fine-tune its electronic properties.
The aminomethyl group offers a valuable point for modification. It can be used to adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, which is essential for tuning the emission color from blue to red. schanzelab.org Furthermore, it can be used to attach bulky groups that prevent intermolecular interactions, which can otherwise quench the emission and reduce device efficiency and lifetime. researchgate.net
Table 2: Performance of Representative N-Heterocyclic Metal Complexes in OLEDs
| Metal Complex Type | Ligand Class | Emission Color | Max. External Quantum Efficiency (EQE) | Ref. |
| Iridium(III) Complex | Phenylpyridine | Green | ~20-30% | researchgate.net |
| Iridium(III) Complex | N-Heterocyclic Carbene (NHC) | Blue | ~16% | schanzelab.org |
| Platinum(II) Complex | Tetradentate NHC-based | Green | 13.1% | rsc.org |
| Platinum(II) Complex | N-Heterocyclic Carbene Acetylide | Deep Blue | 10-15% | schanzelab.org |
This data illustrates the high efficiencies achievable with N-heterocyclic ligands, suggesting a promising future for novel ligands based on the 5-(aminomethyl)benzoxazole scaffold.
Theoretical and Computational Investigations of 5 Aminomethyl Benzoxazole Hydrochloride
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For benzoxazole (B165842) derivatives, methods like Density Functional Theory (DFT) are employed to perform full geometry optimization and elucidate electronic structure. ekb.eg A study on a group of benzazole derivatives utilized DFT at the B3LYP/6-31g(d,p) level to analyze their electronic structure in relation to receptor binding inhibition. ekb.eg
Such studies for 5-(Aminomethyl)benzoxazole Hydrochloride would involve calculating key electronic descriptors. These descriptors help in quantifying the electronic distribution and energy levels within the molecule.
Table 1: Key Electronic Descriptors Calculated via Quantum Chemistry
| Descriptor | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; related to reactivity with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting non-covalent interactions. |
| Mulliken Charges | Distribution of atomic charges | Provides insight into the partial charges on each atom, influencing intermolecular interactions. |
The results from these calculations would reveal that the benzoxazole ring system, with its fused benzene (B151609) and oxazole (B20620) rings, possesses a planar structure with delocalized π-electrons. The nitrogen and oxygen atoms in the oxazole ring would be identified as regions of negative electrostatic potential, capable of acting as hydrogen bond acceptors. esisresearch.org The aminomethyl group introduces a primary amine, a key functional group that significantly influences the molecule's electronic properties and basicity.
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction mechanisms, transition states, and reaction kinetics. For a molecule like this compound, which contains an aminomethyl group, the aminolysis reaction is of particular interest.
Systematic computational analyses, using methods like the recently developed GFN2-xTB semiempirical method alongside higher-level theories like DLPNO-CCSD(T), can elucidate the mechanisms of such reactions. researchgate.net These studies can compare different potential pathways, such as non-catalytic concerted, non-catalytic stepwise, self-catalytic concerted, and self-catalytic stepwise mechanisms. researchgate.net By calculating the energy barriers for each pathway, the most favorable reaction mechanism can be determined. For instance, in the aminolysis of activated esters, computational analysis can explain experimentally observed reactivity trends. researchgate.net Such an approach for this compound would provide a computational guideline for its reactions, predicting outcomes and optimizing reaction conditions without extensive empirical testing.
Molecular Modeling of Intermolecular Interactions
Molecular modeling, particularly molecular docking, is a critical tool for predicting and analyzing how a ligand like this compound might interact with biological macromolecules such as proteins or DNA. nih.gov The benzoxazole scaffold is known to participate in various energetically favorable interactions with receptors. esisresearch.org
Key intermolecular interactions involving the benzoxazole core include:
Hydrogen Bonding: The oxygen and nitrogen atoms of the oxazole ring can act as hydrogen bond acceptors. esisresearch.org
π-π Stacking: The aromatic and planar nature of the benzoxazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. esisresearch.org
Hydrophobic Interactions: The lipophilic character of the fused ring system facilitates hydrophobic interactions with nonpolar pockets within a receptor binding site. esisresearch.org
Molecular docking studies on similar benzoxazole derivatives have been used to understand their binding modes. For example, docking of benzoxazole-benzamide conjugates into the active site of VEGFR-2 revealed key interactions with amino acid residues. nih.gov Similarly, modeling studies on benzoxazolones helped to explain their binding affinities for serotonin (B10506) receptors by identifying different docking poses and important amino acid interactions. nih.gov For this compound, the positively charged aminomethyl group would be expected to form strong electrostatic or hydrogen bonding interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket.
Prediction of Spectroscopic Signatures
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of compounds. Vibrational frequencies from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, as well as nuclear magnetic resonance (NMR) chemical shifts, can be calculated.
For related compounds like 5-methyl-2-(p-fluorophenyl)benzoxazole, vibrational frequencies have been computed using the Hartree-Fock/6-31G* basis set and show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, for 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, DFT (B3LYP/6-31G(d)) calculations of vibrational frequencies and gauge-including atomic orbital (GIAO) calculations of ¹H and ¹³C NMR chemical shifts have successfully reproduced experimental data. researchgate.net These computational approaches allow for the assignment of specific vibrational modes and chemical shifts to the corresponding structural features of this compound, providing a powerful complement to experimental spectroscopic analysis.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features | Structural Correlation |
|---|---|---|
| FT-IR | C=N stretching, C-O-C stretching, aromatic C-H stretching, N-H stretching/bending | Characteristic vibrations of the benzoxazole ring and the aminomethyl group. |
| ¹H NMR | Chemical shifts for aromatic protons, methylene (B1212753) (-CH₂-) protons, and amine (-NH₂) protons | Provides information on the electronic environment of each proton. |
| ¹³C NMR | Chemical shifts for aromatic carbons, methylene carbon, and carbons of the oxazole ring | Maps the carbon skeleton and identifies functionally distinct carbon atoms. |
Elucidation of Structure-Reactivity Relationships (SRR)
Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features with its chemical reactivity. For benzoxazole derivatives, SRR analyses suggest that the presence and position of various substituents can significantly modulate their biological and chemical properties. researchgate.net
Computational SRR studies often involve calculating a range of molecular descriptors for a series of related compounds and correlating them with experimentally observed reactivity using statistical methods. Key descriptors include:
Electronic Descriptors: As discussed in section 6.1 (HOMO/LUMO energies, atomic charges).
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological Descriptors: Indices that quantify molecular size, shape, and branching.
Application of Cheminformatics and Artificial Intelligence in Design
Cheminformatics and Artificial Intelligence (AI) are transforming the process of molecular design and discovery. nih.gov These technologies leverage large datasets and machine learning algorithms to predict properties, optimize structures, and propose novel molecular entities. nih.gov
For a scaffold like 5-(Aminomethyl)benzoxazole, cheminformatics approaches can be applied in several ways:
Virtual Screening: Large virtual libraries of benzoxazole derivatives can be rapidly screened against biological targets to identify potential hits.
Quantitative Structure-Activity Relationship (QSAR): AI models can be trained on existing data to build predictive QSAR models. These models can then estimate the activity of new, unsynthesized benzoxazole analogues, prioritizing the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties and constraints, potentially creating novel benzoxazole derivatives with enhanced activity or improved pharmacokinetic profiles. A flexible scaffold-based cheminformatics approach (FSCA) has been used for the rational design of polypharmacological drugs, demonstrating how a core structure can be adapted to interact with multiple receptors. nih.gov
The integration of cheminformatics and AI into the design-make-test-analyze (DMTA) cycle accelerates the discovery process, making it more efficient and cost-effective. nih.gov
Future Research Directions and Emerging Research Avenues
Innovations in Green Synthetic Chemistry for 5-(Aminomethyl)benzoxazole Hydrochloride
The synthesis of benzoxazole (B165842) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and metal catalysts, leading to environmental concerns. ajchem-a.comajchem-a.com The principles of green chemistry are increasingly being integrated into synthetic methodologies to address these drawbacks. Future research in the synthesis of this compound is expected to focus on the development of more sustainable and environmentally benign protocols.
Key areas of innovation will likely include:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for a catalyst or in the absence of a solvent would significantly reduce the environmental impact. ajchem-a.comacs.org Methods such as microwave-assisted synthesis and reactions under solvent-free conditions have already shown promise for other benzoxazole derivatives and could be adapted for the synthesis of the title compound. acs.orgtandfonline.com
Use of Greener Catalysts and Solvents: Research into the use of biodegradable and reusable catalysts, such as those based on ionic liquids or supported on solid matrices, is a promising avenue. nih.govrsc.org Similarly, the replacement of volatile organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids will be a key focus. jetir.orgorgchemres.org The use of waste curd water as a catalytic solvent in microwave-assisted synthesis represents an innovative and eco-friendly approach that could be explored. tandfonline.com
Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be prioritized. One-pot synthesis and tandem reactions are examples of approaches that can improve atom economy. nih.gov
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Microwave-assisted synthesis | Shorter reaction times, higher yields, milder conditions tandfonline.comresearchgate.net |
| Use of ionic liquid catalysts | Recyclable, environmentally friendly, high catalytic activity nih.govrsc.org |
| Solvent-free reactions | Reduced waste, lower environmental impact, simplified work-up ajchem-a.comacs.org |
| Water as a solvent | Abundant, non-toxic, environmentally benign jetir.orgorgchemres.org |
Exploration of Novel Catalytic Systems Utilizing the Benzoxazole Moiety
The benzoxazole core, with its electron-rich nitrogen and oxygen atoms, possesses inherent potential for coordination with metal centers, making it an attractive ligand for catalysis. The aminomethyl group at the 5-position of this compound provides an additional coordination site, opening up possibilities for the design of novel catalytic systems.
Future research in this area could explore:
Homogeneous Catalysis: Developing transition metal complexes where this compound or its derivatives act as ligands could lead to catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. ijpbs.com Ruthenium-catalyzed acceptorless dehydrogenative coupling reactions are one such area of interest. acs.org
Heterogeneous Catalysis: Immobilizing benzoxazole-based catalysts on solid supports like silica (B1680970), polymers, or magnetic nanoparticles can offer the advantages of easy separation, recovery, and reusability. ajchem-a.comrsc.org The development of heterogeneous manganese-based catalysts for benzoxazole synthesis in continuous flow systems is a recent advancement in this field. rsc.org
Asymmetric Catalysis: Chiral benzoxazole ligands have been successfully employed in asymmetric synthesis. The development of chiral variants of this compound could lead to new catalysts for enantioselective reactions, which are of paramount importance in the pharmaceutical industry.
Advanced Functional Material Design Based on the Scaffold
The rigid and planar structure of the benzoxazole ring, combined with its photophysical properties, makes it a valuable building block for the design of advanced functional materials. mdpi.com The presence of the aminomethyl group in this compound offers a reactive handle for polymerization or for grafting onto other material surfaces.
Emerging research avenues in materials science could include:
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are known to exhibit fluorescence and have been investigated for their potential use as emitters or host materials in OLEDs. Future work could focus on tuning the electronic properties of this compound-based materials to achieve desired emission colors and high quantum efficiencies.
Chemosensors: The ability of the benzoxazole moiety to interact with various analytes makes it a promising scaffold for the development of chemical sensors. The aminomethyl group could be functionalized with specific recognition units to create sensors for metal ions, anions, or biologically important molecules.
Polymers and Coatings: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, or specific optical properties. Such polymers could find applications as high-performance plastics, coatings, or membranes.
Interdisciplinary Research for Novel Chemical Discoveries
The versatile nature of the benzoxazole scaffold lends itself to interdisciplinary research, where collaboration between chemists, biologists, and materials scientists can lead to novel discoveries. researchgate.net this compound is well-positioned to be at the center of such synergistic efforts.
Future interdisciplinary research could focus on:
Medicinal Chemistry and Chemical Biology: Benzoxazole derivatives have a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wisdomlib.orgtandfonline.comnih.gov Investigating the biological profile of this compound and its derivatives could lead to the discovery of new therapeutic agents. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies will be crucial in optimizing the biological activity of these compounds.
Agrochemicals: The benzoxazole and benzothiazole (B30560) scaffolds have been explored for the development of new pesticides. mdpi.com Research into the potential herbicidal, fungicidal, or insecticidal properties of this compound could lead to the development of novel agrochemicals. mdpi.comresearchgate.net
Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. This information can guide the design of new synthetic routes, catalysts, and functional materials.
Q & A
Q. What are the recommended methods for synthesizing 5-(Aminomethyl)benzoxazole Hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic conditions. For example, oxime intermediates can be treated with chlorinating agents (e.g., phosphorus pentachloride) followed by ring closure. Key optimization parameters include:
Q. What analytical techniques are essential for characterizing purity and structure?
Critical methods include:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., deviation ≤2 ppm from theoretical values).
- Elemental analysis : Verify C, H, N composition (target ≤0.3% deviation).
- Thin-Layer Chromatography (TLC) : Use ammonia-methanol (1:50) as a mobile phase to detect impurities at 254 nm .
Q. How should researchers handle and store the compound to ensure stability?
- Storage : Airtight containers under argon at -20°C, with silica gel desiccant to prevent hygroscopic degradation.
- Safety protocols : Use nitrile gloves, chemical goggles, and fume hoods. Impervious gloves (e.g., neoprene) are recommended for prolonged handling .
Advanced Research Questions
Q. How to address discrepancies between calculated and experimental elemental analysis results?
Follow this protocol:
Calibrate instruments using certified reference materials.
Confirm dryness : Karl Fischer titration to rule out hydrate formation.
Analyze salt forms : Hydrochloride salts may introduce variability in nitrogen content.
Re-evaluate combustion parameters : Adjust oxygen flow for nitrogen-rich compounds.
Documented cases show ≥0.5% deviations often indicate hydrate formation .
Q. What strategies improve yields in benzoxazole ring formation?
Q. How to design pharmacological activity studies for derivatives?
Use this framework:
Molecular docking : Target GABAA receptors or kinase domains.
Structure-activity relationships (SAR) : Systematically modify N-substituents.
Functional assays : Calcium imaging for neural activity screening.
Pharmacokinetics : Radiolabeled analogs (³H/¹⁴C) to study blood-brain barrier penetration .
Q. What advanced spectroscopic methods resolve ambiguous NOE correlations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
